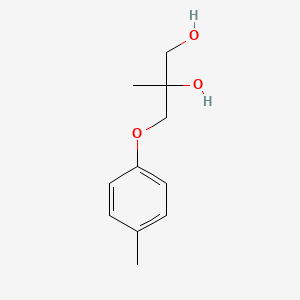
N-(4-Carboxyphenyl)acetylsalicylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Carboxyphenyl)acetylsalicylamide: is a chemical compound that combines the structural features of salicylamide and acetylsalicylic acid. It is known for its potential applications in medicinal chemistry due to its analgesic and anti-inflammatory properties. The compound is characterized by the presence of a carboxyphenyl group attached to the acetylsalicylamide moiety, which enhances its pharmacological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Carboxyphenyl)acetylsalicylamide typically involves the acylation of salicylamide with acetyl chloride in the presence of a catalyst. One method utilizes triethyl ammonium-aluminum chloride as a catalyst and solvent. The reaction is carried out under nitrogen atmosphere at temperatures between 32 and 46 degrees Celsius . This method is advantageous due to its high conversion rate, selectivity, and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of ionic liquids as solvents and catalysts is preferred due to their low toxicity, ease of control, and minimal environmental impact . The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: N-(4-Carboxyphenyl)acetylsalicylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
N-(4-Carboxyphenyl)acetylsalicylamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential as an anti-inflammatory and analgesic agent.
Medicine: Investigated for its therapeutic effects in treating pain and inflammation.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
作用机制
The mechanism of action of N-(4-Carboxyphenyl)acetylsalicylamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
相似化合物的比较
Salicylamide: Shares the salicylamide moiety but lacks the acetyl group.
Acetylsalicylic Acid: Contains the acetyl group but lacks the carboxyphenyl group.
N-(4-Carboxyphenyl)succinamic Acid: Similar structure but different functional groups.
Uniqueness: N-(4-Carboxyphenyl)acetylsalicylamide is unique due to the presence of both the carboxyphenyl and acetylsalicylamide moieties, which enhance its pharmacological properties. This combination allows it to exhibit both anti-inflammatory and analgesic effects, making it a valuable compound in medicinal chemistry .
属性
CAS 编号 |
63992-43-8 |
|---|---|
分子式 |
C16H13NO5 |
分子量 |
299.28 g/mol |
IUPAC 名称 |
4-[2-[(2-hydroxybenzoyl)amino]-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C16H13NO5/c18-13-4-2-1-3-12(13)15(20)17-14(19)9-10-5-7-11(8-6-10)16(21)22/h1-8,18H,9H2,(H,21,22)(H,17,19,20) |
InChI 键 |
ITODZODERAETNG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)CC2=CC=C(C=C2)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


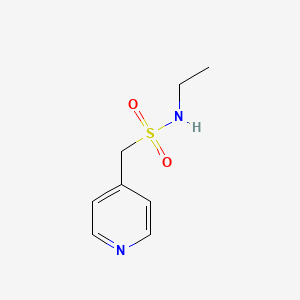
![(5-Fluorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13953048.png)
![2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13953053.png)

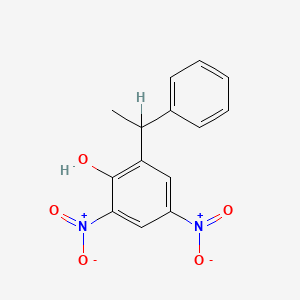


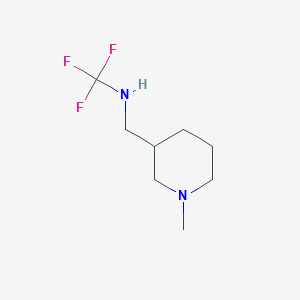
![2-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid](/img/structure/B13953113.png)
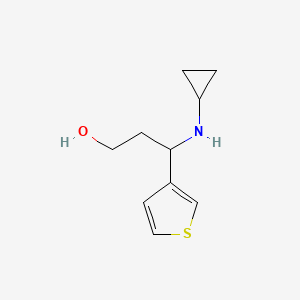
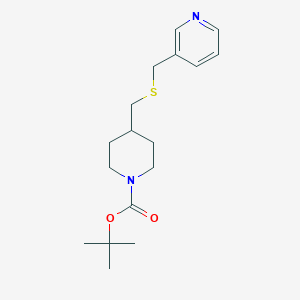

![N-(3-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide](/img/structure/B13953128.png)
